2-Ethenylphenol--ethenylbenzene (1/1)

Copolymerization kinetics Reactivity ratios Q-e scheme

2-Ethenylphenol--ethenylbenzene (1/1) (CAS 72317-19-2, molecular formula C₁₆H₁₆O, MW 224.3 g/mol) is a pre-formed equimolar complex between 2-ethenylphenol (o-vinylphenol, CAS 695-84-1) and ethenylbenzene (styrene, CAS 100-42-5), supplied typically at ≥95% purity. The constituent monomer 2-ethenylphenol is a substituted styrene bearing a hydroxyl group at the ortho position of the aromatic ring (Tfus = 302.4 K / ~29°C).

Molecular Formula C16H16O
Molecular Weight 224.3 g/mol
Cat. No. B1258999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethenylphenol--ethenylbenzene (1/1)
Synonymshydroxystyrene-styrene
Molecular FormulaC16H16O
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESC=CC1=CC=CC=C1.C=CC1=CC=CC=C1O
InChIInChI=1S/C8H8O.C8H8/c1-2-7-5-3-4-6-8(7)9;1-2-8-6-4-3-5-7-8/h2-6,9H,1H2;2-7H,1H2
InChIKeyUPSAJWJCXXNGQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethenylphenol--ethenylbenzene (1/1): Pre-Formed Ortho-Vinylphenol–Styrene Stoichiometric Complex for Precision Copolymer and Photoresist Applications


2-Ethenylphenol--ethenylbenzene (1/1) (CAS 72317-19-2, molecular formula C₁₆H₁₆O, MW 224.3 g/mol) is a pre-formed equimolar complex between 2-ethenylphenol (o-vinylphenol, CAS 695-84-1) and ethenylbenzene (styrene, CAS 100-42-5), supplied typically at ≥95% purity [1]. The constituent monomer 2-ethenylphenol is a substituted styrene bearing a hydroxyl group at the ortho position of the aromatic ring (Tfus = 302.4 K / ~29°C) [2]. Unlike its para- and meta-isomers (4-vinylphenol and 3-vinylphenol), the ortho-hydroxyl group enables intramolecular hydrogen bonding with the vinyl moiety, conferring distinct polymerization kinetics, copolymerization reactivity, and polymer dissolution properties [3].

Why 4-Vinylphenol or Physical Styrene/Phenol Mixtures Cannot Replace the 2-Ethenylphenol--ethenylbenzene (1/1) Complex


Direct comparative evidence demonstrates that positional isomerism of the hydroxyl group on the vinylphenol ring produces large, quantifiable differences in polymerization kinetics, achievable molecular weight, and polymer dissolution behavior [1]. The ortho-hydroxyl in 2-ethenylphenol engages in intramolecular hydrogen bonding that sterically shields the phenolic –OH and alters the electron density at the vinyl group, yielding Alfrey-Price Q–e parameters (Q = 1.41, e = −1.13) that differ markedly from styrene (Q = 1.0, e = −0.8) and from the para-isomer [2]. These electronic and steric effects manifest as a >2-fold difference in radical homopolymer molecular weight versus para/meta isomers, a 4–5 order-of-magnitude divergence in cationic polymerization MW, and dissolution rates for the ortho-polymer that are too slow for conventional photoresist use while the para-polymer dissolves too rapidly [3][4]. The pre-formed 1:1 complex additionally provides exact stoichiometric control that a simple physical mixture of monomers cannot guarantee, eliminating feed-composition drift during copolymerization.

Quantitative Differentiation Evidence for 2-Ethenylphenol--ethenylbenzene (1/1) Against Closest Analogs and Alternatives


Alfrey-Price Q–e Reactivity Parameters: o-Hydroxystyrene vs. Styrene — Predicting Copolymer Composition Drift

The Alfrey-Price Q–e parameters for o-hydroxystyrene (2-ethenylphenol) are Q = 1.41 and e = −1.13, determined from copolymerization with styrene in THF using AIBN initiator [1]. Styrene, the reference monomer in the Q–e scheme, is assigned Q = 1.0 and e = −0.8 [2]. The more negative e value (−1.13 vs. −0.8) indicates that o-hydroxystyrene is significantly more electron-rich than styrene due to the ortho-hydroxyl group's resonance donation. The higher Q value (1.41 vs. 1.0) reflects greater resonance stabilization of the o-hydroxystyrene radical. These differences predict that in a copolymerization feed containing equimolar o-hydroxystyrene and styrene, the o-hydroxystyrene will be preferentially consumed, leading to composition drift unless the pre-formed 1:1 complex is used to enforce stoichiometric incorporation.

Copolymerization kinetics Reactivity ratios Q-e scheme Radical polymerization

Radical Homopolymerization Molecular Weight: Ortho vs. Meta vs. Para Isomers — 2-Fold to 5-Fold Differential

Under identical radical polymerization conditions (AIBN initiator), o-vinylphenol (OVP) produces polymers with molecular weights of 7,600–9,800, whereas m-vinylphenol (MVP) and p-vinylphenol (PVP) yield polymers with molecular weights of 21,000–53,000 [1]. This represents a 2.2-fold to 5.4-fold reduction in achievable molecular weight for the ortho isomer. The lower MW for OVP is attributed to a chain-transfer-to-monomer mechanism facilitated by the ortho-hydroxyl group, with a chain-transfer constant Cm = 1.3 × 10⁻² measured for o-hydroxystyrene [2]. This pronounced difference means that homopolymers or styrene-copolymers derived from the 2-ethenylphenol–styrene 1:1 complex will have inherently lower molecular weight than analogous materials prepared from 4-vinylphenol–styrene, which directly impacts solution viscosity, film-forming properties, and mechanical strength.

Radical polymerization Molecular weight control Vinylphenol isomers AIBN initiation

Aqueous-Alkaline Dissolution Rate in Photoresist Matrices: Poly(2-hydroxystyrene) vs. Poly(4-hydroxystyrene) vs. 1:1 Copolymer

In a definitive comparative study of all three positional isomers, Dammel et al. demonstrated that poly(2-hydroxystyrene) dissolves too slowly and poly(4-hydroxystyrene) dissolves too rapidly for practical use in conventional dissolution-inhibition photoresist systems [1]. Critically, the 1:1 copolymer of 2- and 4-hydroxystyrene exhibits a dissolution rate comparable to industry-standard novolak resins and, when formulated with a diazonaphthoquinone (DNQ) sensitizer, resolved 0.4 μm line/space features at a dose of 340 mJ/cm² — performance competitive with established novolak-based resists [1]. The copolymerization parameters for the corresponding 4- and 2-acetoxystyrene precursors were determined as r₁ = 0.76, r₂ = 0.94 (nearly ideal and azeotropic), meaning the copolymer composition closely tracks the feed composition [1]. The penetration exponent n in the Huang–Reiser–Kwei dissolution model showed a minimum near unity for the 1:1 copolymer, down from values of 3.2–3.3 observed for all three homopolymers, indicating fundamentally different dissolution kinetics at the equimolar composition [1]. Thermal flow resistance of the 1:1 copolymer resist was improved over novolak resists [1].

Photoresist Dissolution rate Microlithography DNQ-novolak systems Hydroxystyrene polymers

Cationic Polymerization Molecular Weight: Ortho vs. Para Vinylphenol — A 17-Fold to 49-Fold Differential

Under cationic polymerization conditions using boron trifluoride etherate as initiator, o-vinylphenol (OVP) yields polymers with molecular weight of approximately 3,950, whereas p-vinylphenol (PVP) yields polymers with molecular weights of 66,000–192,000 [1]. Meta-vinylphenol (MVP) performs worst at ~710 MW. This represents a 17-fold to 49-fold difference between the ortho and para isomers. Spectroscopic analysis revealed that PVP polymers consist of normal vinyl-type structures, while OVP and MVP polymers contain a considerable proportion of structures arising from reaction of the vinyl group with the phenol nucleus — a side reaction that is uniquely enabled by the proximity of the ortho-hydroxyl to the propagating carbocation [1]. The rate of cationic polymerization and molecular weight decreased in the order PVP >> OVP > MVP [1].

Cationic polymerization Vinylphenol isomers Boron trifluoride etherate Polymer architecture

Activation Energy of Radical Polymerization: Ortho (21.5 kcal/mol) vs. Para (18.0 kcal/mol) — 19% Higher Energy Barrier

The apparent activation energy (Ea) for radical homopolymerization was determined as 21.5 kcal/mol for o-hydroxystyrene, 20.1 kcal/mol for m-hydroxystyrene, and 18.0 kcal/mol for p-hydroxystyrene [1]. The ortho-isomer thus exhibits a 19% higher activation barrier than the para-isomer (ΔEa = +3.5 kcal/mol). Additionally, the kinetic order with respect to initiator concentration differs: Rp ∝ [I]⁰·⁷² for o-hydroxystyrene vs. Rp ∝ [I]⁰·⁵⁰ to [I]⁰·⁵² for the meta and para isomers, indicating a different termination mechanism for the ortho-isomer (significant contribution from chain-transfer termination) [1]. The intrinsic viscosity of o-hydroxystyrene polymers was ca. 2–3 times lower than those of m- and p-hydroxystyrene polymers obtained under similar conditions [1].

Polymerization kinetics Activation energy Arrhenius parameters Process engineering

Antioxidant Performance Ranking: Poly(o-vinylphenol) Outperforms Meta and Para Isomers

In a comparative study of poly(o-vinylphenol), poly(m-vinylphenol), and poly(p-vinylphenol) as antioxidants for the autoxidation of lard at 60°C (oven test), poly(o-vinylphenol) demonstrated the best antioxidant effect among the three positional isomers [1]. All polyvinylphenols were slightly inferior to butylated hydroxytoluene (BHT) but superior to their corresponding monomers [1]. The most effective molecular weight range for both poly(o-vinylphenol) and poly(p-vinylphenol) was approximately 600–700 [1]. The superior performance of the ortho-isomer is attributed to cooperative intramolecular hydrogen bonding between adjacent phenolic hydroxyl groups along the polymer chain, which stabilizes the phenoxy radical intermediate formed during radical scavenging — a conformational effect uniquely accessible to the ortho-substituted polymer [1].

Polymeric antioxidant Autoxidation inhibition Lard stability Vinylphenol isomers

Validated Application Scenarios for 2-Ethenylphenol--ethenylbenzene (1/1) Based on Quantitative Differentiation Evidence


Precision Photoresist Polymer Formulation Requiring Novolak-Comparable Dissolution Rates

The Dammel et al. study [1] demonstrated that a 1:1 hydroxystyrene copolymer achieves dissolution rates comparable to novolak resins with a penetration exponent n ≈ 1.0 (vs. 3.2–3.3 for homopolymers) and resolves 0.4 μm features at 340 mJ/cm² when formulated with DNQ sensitizer. The 2-ethenylphenol–styrene 1:1 complex provides a direct route to ortho-hydroxystyrene–styrene copolymers with precisely controlled 1:1 stoichiometry, enabling formulators to access the 'dial-a-dissolution-rate' design space. This scenario is supported by direct head-to-head dissolution rate evidence (Evidence Item 3) and is most relevant for R&D teams developing i-line or broadband photoresists where dissolution rate tuning is the primary performance lever.

Synthesis of Low-Molecular-Weight Functional Oligomers via Radical or Cationic Polymerization

The ortho-isomer produces homopolymers with Mw 2.2× to 5.4× lower than para/meta isomers under radical conditions (Evidence Item 2) and 17× to 49× lower under cationic conditions (Evidence Item 4). For applications requiring low-MW phenolic oligomers — such as reactive diluents in coating formulations, macromonomers for block copolymer synthesis, or low-viscosity resin components — the 2-ethenylphenol–styrene 1:1 complex offers an intrinsic molecular-weight-limiting mechanism without requiring chain-transfer agents. This is supported by the chain-transfer constant Cm = 1.3 × 10⁻² for o-hydroxystyrene [2] and the cationic polymerization MW data [3].

Polymeric Antioxidant and Stabilizer Development Leveraging Ortho-Hydroxyl Cooperativity

Poly(o-vinylphenol) was ranked best among the three positional isomers for inhibiting lard autoxidation at 60°C, with optimal Mw of 600–700 (Evidence Item 6). The 2-ethenylphenol–styrene 1:1 complex enables copolymerization of the ortho-vinylphenol unit with styrene to produce antioxidant copolymers where the ortho-hydroxyl groups can engage in cooperative intramolecular hydrogen bonding for enhanced radical scavenging. This scenario is directly supported by the antioxidant performance ranking evidence [4] and is relevant for industrial procurers developing polymeric stabilizers for polyolefins, lubricants, or food-contact materials.

Model Compound for Intramolecular Hydrogen-Bonding Studies in Vinylphenol Systems

The ortho-hydroxyl group in 2-ethenylphenol engages in intramolecular hydrogen bonding with the vinyl moiety, a conformational feature extensively characterized by IR spectroscopy [5]. This intramolecular H-bond is geometrically impossible in the para and meta isomers and is the molecular origin of the divergent polymerization kinetics, dissolution behavior, and antioxidant performance documented across Evidence Items 1–6. The 2-ethenylphenol–styrene 1:1 complex serves as a well-defined, shelf-stable model system for studying hydrogen-bonding effects on vinyl monomer reactivity and polymer properties, supported by the Q–e differentiation data (Evidence Item 1) and the dissolution rate mechanistic interpretation (Evidence Item 3).

Quote Request

Request a Quote for 2-Ethenylphenol--ethenylbenzene (1/1)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.